2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE
Description
Properties
IUPAC Name |
2,6-ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHJILNHNRDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146165 | |
| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10396-80-2 | |
| Record name | 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10396-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCK267MPS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0166723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Friedel-Crafts Alkylation of p-Cresol
The most widely reported method involves the alkylation of p-cresol with isobutylene under acidic conditions. This reaction proceeds via a Friedel-Crafts mechanism, where tert-butyl groups are introduced at the ortho positions relative to the hydroxyl group.
Reaction Conditions:
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Catalyst: Sulfuric acid (92–98%) or aromatic sulfonic acids (e.g., p-toluenesulfonic acid).
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Temperature: 70–80°C under pressurized isobutylene (0.05–0.5 MPa).
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Solvent: Solvent-free or in inert hydrocarbons (e.g., hexane).
Mechanistic Pathway:
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Protonation of isobutylene by the acid catalyst generates a tert-butyl carbocation.
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Electrophilic substitution at the ortho positions of p-cresol.
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Sequential alkylation to introduce the second tert-butyl group.
Yield and By-Products:
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Conversion Efficiency: Up to 93.5% under optimized conditions.
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Major By-Products: 2-tert-butyl-4-methylphenol (mono-alkylated intermediate) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (oxidation product).
Purification:
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Neutralization of residual acid with aqueous sodium bicarbonate.
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Crystallization from n-hexane or ethyl acetate to isolate the target compound.
Oxidation of 2,6-Di-tert-butyl-4-Methylphenol (BHT)
Base-Catalyzed Oxidation
The target compound is synthesized via controlled oxidation of BHT using molecular oxygen in the presence of a strong base.
Reaction Protocol:
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Base: Potassium hydroxide (KOH) in ethanol.
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Oxidizing Agent: Oxygen gas bubbled through the reaction mixture.
Key Steps:
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Deprotonation of BHT’s phenolic hydroxyl group forms a phenoxide ion.
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Oxygen insertion at the para-methyl group generates a hydroperoxide intermediate.
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Acidic work-up (e.g., acetic acid) yields the cyclohexadienone structure.
Analytical Validation:
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Purity: >95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase).
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By-Products: 2,6-di-tert-butyl-1,4-benzoquinone and 3,5,3',5'-tetra-tert-butylstilbenequinone.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety through continuous processes:
Design Parameters:
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Catalyst: Solid acids (e.g., zeolites) to enable catalyst recycling.
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Pressure: 0.3–0.5 MPa to maintain isobutylene in liquid phase.
Advantages Over Batch Reactors:
Economic Considerations:
Comparative Analysis of Methods
Challenges and Mitigation Strategies
By-Product Formation
Catalyst Deactivation
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Sulfuric acid neutralization generates sulfates, requiring post-reaction washing.
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Zeolite catalysts exhibit longer lifespans (≥50 cycles) in flow reactors.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and related compounds.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Food Preservation
BHT-quinol is widely used as an antioxidant in food products to prevent oxidative degradation. Its effectiveness in extending the shelf life of fats and oils makes it valuable in the food industry.
Case Study: BHT in Edible Oils
A study demonstrated that the addition of BHT to edible oils significantly reduced rancidity and extended shelf life by inhibiting lipid oxidation. The antioxidant activity of BHT was compared with other antioxidants like tocopherols and ascorbic acid, showing superior results in maintaining oil quality over time .
Polymer Stabilization
BHT-quinol is employed in the plastics industry as a stabilizer to protect polymers from oxidative degradation during processing and end-use.
Case Study: BHT in Polypropylene
Research indicated that the incorporation of BHT into polypropylene (PP) improved thermal stability and mechanical properties. The study highlighted how BHT effectively scavenged free radicals generated during thermal processing, thereby enhancing the longevity of PP products .
Health Impacts and Endocrine Disruption
While BHT-quinol serves beneficial roles in various applications, concerns regarding its safety profile have emerged, particularly its potential endocrine-disrupting effects.
Research Findings
A comprehensive review outlined that exposure to BHT can lead to metabolic alterations and has been associated with endocrine disruption in animal studies. Specifically, it was noted that BHT metabolites could interfere with hormone signaling pathways, raising concerns about long-term exposure effects on human health .
Environmental Concerns
The widespread use of BHT has raised environmental concerns due to its persistence and bioaccumulation potential. Studies have detected BHT residues in wastewater and aquatic environments, prompting investigations into its ecological impact.
Case Study: Environmental Persistence
A study assessed the environmental fate of BHT in aquatic systems, concluding that it exhibits moderate persistence and can accumulate in sediment. This raises questions about its long-term ecological effects and necessitates further research into bioremediation strategies .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials . The molecular targets include lipid peroxides and other reactive species, and the pathways involved are related to the inhibition of oxidative chain reactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- CAS Number : 10396-80-2
- Molecular Formula : C₁₅H₂₄O₂
- Molecular Weight : 236.35 g/mol
- Synonyms: BHT-OH, 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dienone .
Physical Properties :
- Appearance : Off-white to pale yellow solid (conflicting reports describe it as a liquid; purity and storage conditions may influence this) .
- Storage : Recommendations vary: −20°C under dry conditions or 2–8°C .
- Purity : Typically >95–98% .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The compound belongs to the phenolic antioxidant family. Below is a comparison with related molecules:
Reactivity and Antioxidant Efficacy
- Radical Scavenging: Schuler et al. (2002) demonstrated that hydroxyl radicals preferentially attack ipso positions in alkyl-substituted aromatics, a mechanism likely shared by this compound and BHT . However, the dienone structure may alter reaction pathways compared to purely aromatic systems.
- Thermal Stability : The target compound’s boiling point (339.3°C ) exceeds that of BHT (~265°C), suggesting superior performance in high-temperature applications.
Industrial Relevance
- Polymers: The target compound’s dienone ring may improve compatibility with polar polymer matrices compared to BHT, which is more lipophilic .
- Fuels : Its efficacy in fuel stabilization is attributed to rapid hydrogen abstraction from the hydroxyl group, neutralizing peroxyl radicals before chain propagation occurs .
Research Findings and Discrepancies
- Conflicting Data : Physical state (solid vs. liquid) and storage recommendations vary across sources, possibly due to differences in purity or polymorphic forms .
- Biological Interactions: Unlike BHT, which is metabolized to carcinogenic quinone methides, the target compound’s dienone structure may reduce bioactivation risks, though toxicity data are sparse .
Biological Activity
2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one, commonly referred to as BHT-quinol or CAS Number 10396-80-2, is a phenolic compound known for its antioxidant properties and potential applications in various fields, including food preservation and polymer stabilization. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential health effects, and relevant case studies.
- Molecular Formula : C15H24O2
- Molecular Weight : 236.35 g/mol
- IUPAC Name : 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
Antioxidant Properties
BHT-quinol exhibits significant antioxidant activity, primarily through the inhibition of lipid peroxidation. This property is crucial in preventing oxidative damage to cells and tissues. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress.
Endocrine Disruption Potential
Research indicates that BHT-quinol may act as an endocrine disruptor. Its structure allows it to interfere with hormonal functions, potentially leading to adverse health effects. For instance, a study highlighted its presence in polymers used in consumer products, raising concerns about long-term exposure and bioaccumulation in humans and wildlife .
Cytotoxicity and Genotoxicity
Several studies have investigated the cytotoxic effects of BHT-quinol on various cell lines. It has been shown to induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards normal cells. However, the genotoxic potential of this compound remains a topic of debate. Some studies suggest that high concentrations may lead to DNA damage, while others indicate minimal risk at lower exposure levels .
Study on Antioxidant Efficacy
A recent study evaluated the antioxidant efficacy of BHT-quinol in food matrices. The results demonstrated that it effectively inhibited oxidative rancidity in oils and fats, suggesting its potential as a natural preservative in the food industry. The study utilized various analytical techniques to quantify the reduction in oxidation products over time .
| Sample | Initial Oxidation Level (mg/kg) | Final Oxidation Level (mg/kg) | Reduction (%) |
|---|---|---|---|
| Control | 120 | 200 | 0 |
| BHT-quinol (0.1%) | 120 | 50 | 58.3 |
| BHT-quinol (0.5%) | 120 | 20 | 83.3 |
Toxicological Assessment
In a toxicological assessment involving rodents exposed to varying doses of BHT-quinol, researchers observed dose-dependent effects on liver enzymes indicative of hepatotoxicity at higher concentrations. However, at lower doses, no significant adverse effects were noted, suggesting a threshold for safe consumption .
Q & A
Q. What are the key physicochemical properties of 2,6-di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one, and how do they influence experimental handling?
- Molecular formula : C₁₅H₂₄O₂; Molecular weight : 236.35 g/mol; Boiling point : 339.3°C; Purity : ≥98% (HPLC) .
- Handling considerations : Store at 2–8°C in a dry, inert atmosphere due to sensitivity to moisture and oxidative degradation . Use inert gas purging during reactions to prevent unintended redox processes, as tertiary butyl groups may participate in radical-mediated reactions .
Q. What synthetic routes are reported for this compound, and what are common side products?
- Primary synthesis : Derived from oxidative condensation of 2,6-di(tert-butyl)phenol derivatives. For example, reaction with thionyl chloride under controlled conditions yields the target compound, but side products like 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl may form via redox pathways .
- Mitigation : Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS to detect biphenyl byproducts early .
Q. How should researchers verify the identity and purity of this compound?
- Analytical methods :
- HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .
- NMR : Characteristic peaks include tert-butyl protons (δ 1.2–1.4 ppm) and cyclohexadienone carbonyl (δ 180–190 ppm in ¹³C NMR) .
- Mass spectrometry : Molecular ion peak at m/z 236.35 (ESI+) .
Advanced Research Questions
Q. How does the steric hindrance from tert-butyl groups influence the compound’s reactivity in antioxidant studies?
- Mechanism : The bulky tert-butyl groups stabilize the phenolic radical intermediate by hindering dimerization or further oxidation. This steric protection enhances its efficacy as a radical scavenger in polymer stabilization or lipid peroxidation studies .
- Experimental validation : Use electron paramagnetic resonance (EPR) to detect radical intermediates during antioxidant assays .
Q. What are the decomposition products under thermal stress, and how do they affect toxicity profiles?
- Thermogravimetric analysis (TGA) : Decomposition begins at ~250°C, releasing toxic fumes (SOₓ, NOₓ) due to breakdown of the cyclohexadienone ring and tert-butyl groups .
- Safety protocols : Conduct reactions in fume hoods with scrubbers. Post-reaction residues should be analyzed via GC-MS to identify hazardous byproducts like biphenylquinones .
Q. How can researchers resolve discrepancies in reported purity data (e.g., 98% vs. >95%) across batches?
Q. What advanced computational methods are suitable for modeling its electronic structure and reaction pathways?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study redox potentials and HOMO-LUMO gaps, which correlate with antioxidant activity .
- Molecular dynamics : Simulate interactions with biological membranes or polymer matrices to predict stability in applied systems .
Data Contradiction Analysis
Q. Why do some studies report liquid-phase storage while others specify solid forms?
Q. How to address conflicting reports on its role in redox reactions (antioxidant vs. pro-oxidant)?
- Context-dependent behavior :
- Experimental design : Control concentration, light exposure, and oxygen levels during assays. Use fluorescent probes (e.g., DCFH-DA) to quantify ROS generation .
Methodological Best Practices
- Storage : Aliquot in amber vials under argon to prevent photodegradation and oxidation .
- Handling : Use gloves and eye protection; the compound is a suspected teratogen with moderate oral toxicity .
- Data reproducibility : Document batch-specific CoA details (e.g., TRC-D428170 for >95% purity) and supplier protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
